molecular formula C13H13F2NO4 B6646995 1-[[[2-(Difluoromethoxy)benzoyl]amino]methyl]cyclopropane-1-carboxylic acid

1-[[[2-(Difluoromethoxy)benzoyl]amino]methyl]cyclopropane-1-carboxylic acid

Cat. No. B6646995
M. Wt: 285.24 g/mol
InChI Key: NOQFGVMAOVVEMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[[[2-(Difluoromethoxy)benzoyl]amino]methyl]cyclopropane-1-carboxylic acid, commonly known as Difluoromethylornithine (DFMO), is a small molecule inhibitor of the enzyme ornithine decarboxylase (ODC). DFMO is a potent and specific inhibitor of ODC, an enzyme that catalyzes the conversion of ornithine to putrescine, a precursor of polyamines. Polyamines are essential for cell growth and proliferation, and their dysregulation is associated with various diseases, including cancer, inflammation, and neurodegeneration.

Mechanism of Action

1-[[[2-(Difluoromethoxy)benzoyl]amino]methyl]cyclopropane-1-carboxylic acid exerts its pharmacological effects through the inhibition of ODC, which is the rate-limiting enzyme in polyamine biosynthesis. Polyamines are essential for cell growth and proliferation, and their dysregulation is associated with various diseases, including cancer, inflammation, and neurodegeneration. 1-[[[2-(Difluoromethoxy)benzoyl]amino]methyl]cyclopropane-1-carboxylic acid inhibits ODC by irreversibly binding to the enzyme's active site, thereby preventing the conversion of ornithine to putrescine.
Biochemical and Physiological Effects
1-[[[2-(Difluoromethoxy)benzoyl]amino]methyl]cyclopropane-1-carboxylic acid's inhibition of ODC leads to a reduction in polyamine levels, which has several biochemical and physiological effects. 1-[[[2-(Difluoromethoxy)benzoyl]amino]methyl]cyclopropane-1-carboxylic acid has been shown to inhibit cell growth and induce apoptosis in various cancer cell lines, including colon, breast, and prostate cancer. 1-[[[2-(Difluoromethoxy)benzoyl]amino]methyl]cyclopropane-1-carboxylic acid has also been shown to reduce inflammation in animal models of inflammatory bowel disease and multiple sclerosis. In addition, 1-[[[2-(Difluoromethoxy)benzoyl]amino]methyl]cyclopropane-1-carboxylic acid has been investigated for its potential neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

1-[[[2-(Difluoromethoxy)benzoyl]amino]methyl]cyclopropane-1-carboxylic acid has several advantages as a research tool. 1-[[[2-(Difluoromethoxy)benzoyl]amino]methyl]cyclopropane-1-carboxylic acid is a potent and specific inhibitor of ODC, and its effects on polyamine metabolism are well-characterized. 1-[[[2-(Difluoromethoxy)benzoyl]amino]methyl]cyclopropane-1-carboxylic acid has been extensively studied in animal models and has shown promising results in various diseases. However, 1-[[[2-(Difluoromethoxy)benzoyl]amino]methyl]cyclopropane-1-carboxylic acid also has some limitations as a research tool. 1-[[[2-(Difluoromethoxy)benzoyl]amino]methyl]cyclopropane-1-carboxylic acid's irreversible inhibition of ODC makes it difficult to study the enzyme's kinetics and regulation. In addition, 1-[[[2-(Difluoromethoxy)benzoyl]amino]methyl]cyclopropane-1-carboxylic acid's effects on other enzymes involved in polyamine metabolism are not well-understood.

Future Directions

1-[[[2-(Difluoromethoxy)benzoyl]amino]methyl]cyclopropane-1-carboxylic acid has several potential future directions for research. 1-[[[2-(Difluoromethoxy)benzoyl]amino]methyl]cyclopropane-1-carboxylic acid's potential therapeutic applications in cancer, inflammation, and neurodegeneration warrant further investigation. 1-[[[2-(Difluoromethoxy)benzoyl]amino]methyl]cyclopropane-1-carboxylic acid's effects on other enzymes involved in polyamine metabolism should be further studied to better understand the enzyme's regulation and kinetics. 1-[[[2-(Difluoromethoxy)benzoyl]amino]methyl]cyclopropane-1-carboxylic acid's potential as a research tool in polyamine metabolism and its role in various diseases should also be further explored.

Synthesis Methods

1-[[[2-(Difluoromethoxy)benzoyl]amino]methyl]cyclopropane-1-carboxylic acid is synthesized by the reaction of 2-(difluoromethoxy)benzoyl chloride with methyl cyclopropane carboxylate in the presence of triethylamine. The resulting intermediate is then treated with ammonia to yield 1-[[[2-(Difluoromethoxy)benzoyl]amino]methyl]cyclopropane-1-carboxylic acid.

Scientific Research Applications

1-[[[2-(Difluoromethoxy)benzoyl]amino]methyl]cyclopropane-1-carboxylic acid has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegeneration. 1-[[[2-(Difluoromethoxy)benzoyl]amino]methyl]cyclopropane-1-carboxylic acid has been shown to inhibit cell growth and induce apoptosis in various cancer cell lines, including colon, breast, and prostate cancer. 1-[[[2-(Difluoromethoxy)benzoyl]amino]methyl]cyclopropane-1-carboxylic acid has also been shown to reduce inflammation in animal models of inflammatory bowel disease and multiple sclerosis. In addition, 1-[[[2-(Difluoromethoxy)benzoyl]amino]methyl]cyclopropane-1-carboxylic acid has been investigated for its potential neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.

properties

IUPAC Name

1-[[[2-(difluoromethoxy)benzoyl]amino]methyl]cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F2NO4/c14-12(15)20-9-4-2-1-3-8(9)10(17)16-7-13(5-6-13)11(18)19/h1-4,12H,5-7H2,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOQFGVMAOVVEMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)C2=CC=CC=C2OC(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[[[2-(Difluoromethoxy)benzoyl]amino]methyl]cyclopropane-1-carboxylic acid

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